3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves multiple steps, typically starting with the formation of the thienoquinoline core. This can be achieved through various synthetic routes, including cyclization reactions and functional group transformations. Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can be compared with other similar compounds in the thienoquinoline family. These compounds share a similar core structure but differ in their functional groups and side chains, which can lead to differences in their biological activities and applications. Some similar compounds include:
Biological Activity
3-Amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity against cancer cells, antimicrobial effects, and mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by a thienoquinoline backbone and an amino group that enhances its biological activity. Its structural formula is represented as follows:
Table 1: Chemical Structure
Component | Description |
---|---|
Molecular Formula | C15H20N2S |
Molecular Weight | 252.40 g/mol |
Structural Features | Thieno[2,3-b]quinoline core with carboxamide |
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : The compound demonstrated significant cytotoxic activity against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A2780 (ovarian cancer). The IC50 values observed ranged from 1.86 µM to 3.91 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The mechanism through which this compound exerts its anticancer effects involves DNA intercalation. Studies utilizing UV and fluorescence spectroscopy have demonstrated that the compound can intercalate into calf thymus DNA, leading to apoptosis in cancer cells . Computational docking studies further support these findings by showing favorable interactions with DNA structures.
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and fungi:
- Bacterial Inhibition : The compound has shown effective inhibition against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Table 3: Antimicrobial Activity
Microorganism | MIC Value (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 | |
Escherichia coli | 25 | |
Candida albicans | 15.62 |
Study on Neural Differentiation
A related compound in the same class has been studied for its ability to induce differentiation in neural cells (PC12 cells). This study found that certain derivatives could promote neuritogenic activity without relying on traditional neurotrophic factors, suggesting potential applications in neurobiology and regenerative medicine .
Synthesis and Structure-Activity Relationship (SAR)
Research into the synthesis of this compound has revealed that modifications to the cyclopentyl group significantly affect its biological activity. The presence of various substituents on the quinoline ring enhances both anticancer and antimicrobial properties, indicating a strong structure-activity relationship that can be exploited for drug development .
Properties
IUPAC Name |
3-amino-N-cyclopentyl-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-2-11-7-8-15-12(9-11)10-14-16(20)17(24-19(14)22-15)18(23)21-13-5-3-4-6-13/h10-11,13H,2-9,20H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRRLAKSWOXCDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4CCCC4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.